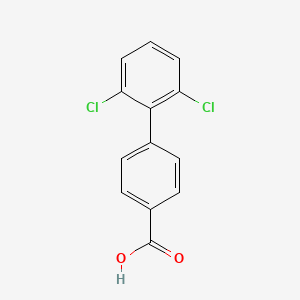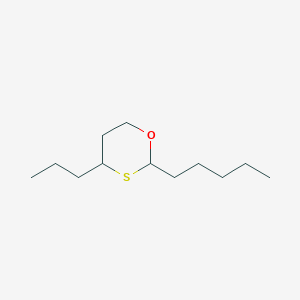![molecular formula C23H24BrN3O2 B14145955 2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide CAS No. 1217867-73-6](/img/structure/B14145955.png)
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system, a bromo substituent, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclo[2.2.1]heptane ring system, introduction of the bromo substituent, and coupling with the phenyldiazenyl group.
Formation of the Bicyclo[2.2.1]heptane Ring System: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromo Substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with the Phenyldiazenyl Group: This step involves the reaction of the intermediate with a diazonium salt to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromo substituent or the bicyclo[2.2.1]heptane ring system.
Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to an amine.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Products may include brominated ketones or carboxylic acids.
Reduction: Products include amines or reduced bicyclo[2.2.1]heptane derivatives.
Substitution: Products include azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can interact with cellular proteins, affecting their function and leading to various biological effects. The bromo substituent can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide
- 2-bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl)bicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[221]heptane-1-carboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1217867-73-6 |
|---|---|
Molecular Formula |
C23H24BrN3O2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-bromo-4,7,7-trimethyl-3-oxo-N-(4-phenyldiazenylphenyl)bicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C23H24BrN3O2/c1-21(2)22(3)13-14-23(21,18(24)19(22)28)20(29)25-15-9-11-17(12-10-15)27-26-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,25,29) |
InChI Key |
WJVDGQHEYIHWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)

![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)




![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)

![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)

![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
